molecular formula C8H4BrFO B1291635 7-Bromo-4-fluorobenzofuran CAS No. 253429-31-1

7-Bromo-4-fluorobenzofuran

Cat. No. B1291635
M. Wt: 215.02 g/mol
InChI Key: IYRKPHRAECMQTJ-UHFFFAOYSA-N
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Description

7-Bromo-4-fluorobenzofuran is a chemical compound that is part of the benzofuran family, characterized by a bromine atom at the 7th position and a fluorine atom at the 4th position on the benzofuran ring system. This compound is of interest due to its potential use in various chemical syntheses, including the construction of complex molecules like glycopeptides and ladder-type conjugated benzobisbenzofurans.

Synthesis Analysis

The synthesis of related fluorobenzoyl compounds has been explored as protective groups in carbohydrate and glycopeptide synthesis. For instance, D-Glucose and lactose were protected with different fluorobenzoyl groups and then converted into glycosyl bromides with high yields, demonstrating the utility of fluorine-containing protective groups in complex synthesis . Additionally, the fluoride-ion-catalyzed synthesis of benzobisbenzofuran derivatives has been reported, where fluorine-containing aryl silyl ethers were reacted under mild conditions to yield the desired compounds . These methods highlight the potential pathways that could be adapted for the synthesis of 7-Bromo-4-fluorobenzofuran.

Molecular Structure Analysis

The presence of fluorine in the molecular structure of benzofuran derivatives has been shown to affect the order of molecular orbitals, as computational analysis revealed in the synthesis of benzobisbenzofurans . This suggests that the fluorine atom in 7-Bromo-4-fluorobenzofuran could similarly influence its electronic properties, potentially affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The reactivity of brominated benzofuran compounds has been demonstrated in the synthesis of 7-bromobenzo[c]chromeno[4,3,2-gh]phenanthridines, where sequential bromination, cyclization, and aromatization reactions were achieved using N-bromosuccinimide . This indicates that the bromine atom in 7-Bromo-4-fluorobenzofuran could partake in similar chemical transformations, such as radical-catalyzed pathways or Suzuki coupling reactions. Furthermore, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones through bromocyclization of 2-alkynylbenzoic acids shows the versatility of brominated benzofuran derivatives in forming other heterocycles .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 7-Bromo-4-fluorobenzofuran are not detailed in the provided papers, the studies on related compounds offer insights. For example, the protective fluorobenzoyl groups in glycopeptide synthesis combine the advantages of high stereoselectivity with ease of removal, suggesting that 7-Bromo-4-fluorobenzofuran could exhibit similar properties in synthetic applications . The aggregation-induced emission of a synthesized bromobenzo[c]chromeno[4,3,2-gh]phenanthridine compound also indicates that brominated benzofuran derivatives can have unique optical properties .

Scientific Research Applications

Fluorimetric Determination of Amino Acids

  • Application: Fluorimetric determination of secondary amino acids using derivatizing agents related to 7-Bromo-4-fluorobenzofuran.
  • Details: The fluorigenic reaction of certain amino acids with 7-fluoro-4-nitrobenzo-2-oxa-l,3-diazole (a compound related to 7-Bromo-4-fluorobenzofuran) shows improved reactivity and fluorescence yield, enabling more sensitive and precise analysis of amino acids in various samples (Imai & Watanabe, 1981).

Synthesis of Fluorinated Compounds

  • Application: Synthesis of fluorinated organic compounds for pharmaceutical research.
  • Details: The synthesis of fluorinated derivatives like the metabolite from 6-fluoro-benzo[a]pyrene, using processes that involve derivatives of 7-Bromo-4-fluorobenzofuran, is significant in pharmaceutical research and drug development (Zajc, 1999).

High-Performance Liquid Chromatography (HPLC)

  • Application: Use in high-performance liquid chromatography for sensitive detection of amino acids.
  • Details: Derivatives of 7-Bromo-4-fluorobenzofuran are used as precolumn fluorescent labeling reagents for HPLC of amino acids, enhancing the sensitivity and specificity of the analysis (Watanabe & Imai, 1981).

Environmental and Microbial Studies

  • Application: Study of microbial utilization of halogenated compounds.
  • Details: Research into how certain bacteria metabolize halogenated compounds like 4-bromo- and 4-fluorobenzofuran derivatives, contributing to our understanding of bioremediation and environmental chemistry (van den Tweel, Kok, & de Bont, 1987).

Antimicrobial Activities

  • Application: Development of antimicrobial agents.
  • Details: Halogenated benzofuran derivatives, including those related to 7-Bromo-4-fluorobenzofuran, have been explored for their potential as antimicrobial agents, expanding the scope of medicinal chemistry (Siddiqui, 2013).

Spectroscopy and Fluorimetry

  • Application: Analytical techniques using spectroscopy and fluorimetry.
  • Details: Derivatives of 7-Bromo-4-fluorobenzofuran have been used as labeling reagents in spectroscopic and fluorimetric techniques, crucial for pharmaceutical and chemical analysis (Elbashir, Suliman, & Aboul‐Enein, 2011).

Safety And Hazards

Safety data sheets advise avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 7-Bromo-4-fluorobenzofuran . Personal protective equipment and chemical impermeable gloves are recommended .

Future Directions

While specific future directions for 7-Bromo-4-fluorobenzofuran are not detailed in the search results, benzofuran derivatives are being explored for their potential as antimicrobial agents . This suggests that 7-Bromo-4-fluorobenzofuran may also have potential applications in this area.

properties

IUPAC Name

7-bromo-4-fluoro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFO/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRKPHRAECMQTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622877
Record name 7-Bromo-4-fluoro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-fluorobenzofuran

CAS RN

253429-31-1
Record name 7-Bromo-4-fluoro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Venkatraman, F Velazquez, S Gavalas, W Wu… - Bioorganic & Medicinal …, 2014 - Elsevier
… The organic layer was washed with aq NaOH (2 L), filtered, concentrated in vacuo and purified by distillation at reduced pressure to yield (4) 7-bromo-4-fluorobenzofuran (125.00 g; …
Number of citations: 10 www.sciencedirect.com
MM Hansen, MT Clayton, AG Godfrey, JL Grutsch Jr… - Synlett, 2004 - thieme-connect.com
… [18] Treatment of 7-bromo-4-fluorobenzofuran (9) [19] with excess LDA and excess TMSCl afforded a 1:1 mixture of mono-silylated product 10 and the bis-silylated product 11. These …
Number of citations: 7 www.thieme-connect.com

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